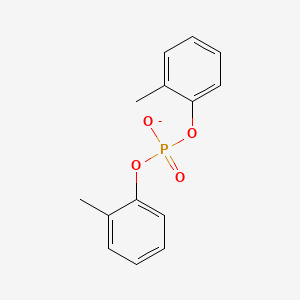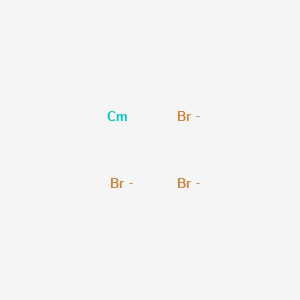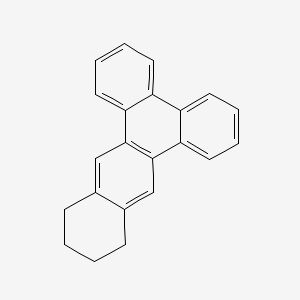![molecular formula C4H7Cl3S B14687245 1-[(Trichloromethyl)sulfanyl]propane CAS No. 36160-38-0](/img/structure/B14687245.png)
1-[(Trichloromethyl)sulfanyl]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Trichloromethyl)sulfanyl]propane is an organic compound characterized by the presence of a trichloromethyl group attached to a sulfanyl group, which is further connected to a propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trichloromethyl)sulfanyl]propane typically involves the reaction of trichloromethanesulfenyl chloride with propane. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as:
CCl3SCl+C3H8→CCl3SC3H7+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Trichloromethyl)sulfanyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(Trichloromethyl)sulfanyl]propane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Trichloromethyl)sulfanyl]propane involves its interaction with various molecular targets. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate the specific mechanisms.
Comparación Con Compuestos Similares
1,1,1-Trichloropropane: Similar in structure but lacks the sulfanyl group.
1,2,3-Trichloropropane: Another trichlorinated propane derivative with different substitution patterns.
Propiedades
Número CAS |
36160-38-0 |
|---|---|
Fórmula molecular |
C4H7Cl3S |
Peso molecular |
193.5 g/mol |
Nombre IUPAC |
1-(trichloromethylsulfanyl)propane |
InChI |
InChI=1S/C4H7Cl3S/c1-2-3-8-4(5,6)7/h2-3H2,1H3 |
Clave InChI |
SUJDKQNBRRHVRT-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
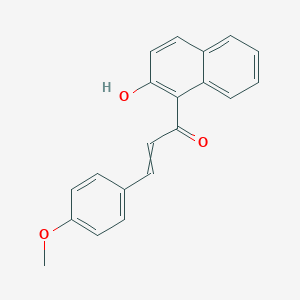

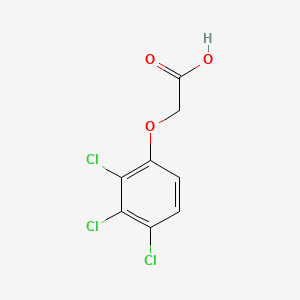
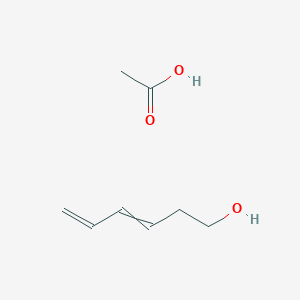

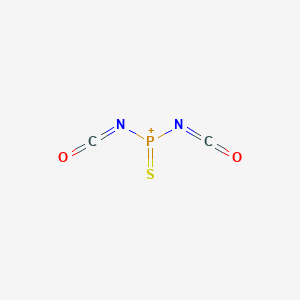
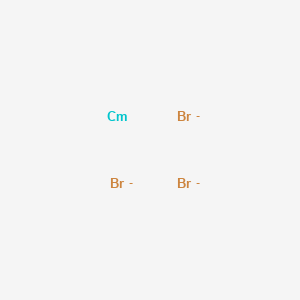
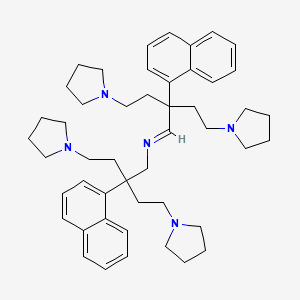
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

